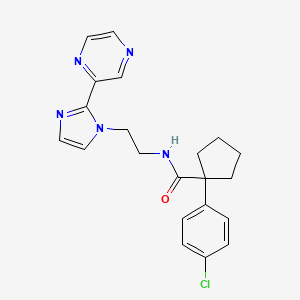

1-(4-chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide

Description

This compound features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyrazinyl-imidazole ethyl chain. Its structural complexity arises from the integration of aromatic (pyrazine, imidazole, chlorophenyl) and aliphatic (cyclopentane) moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-17-5-3-16(4-6-17)21(7-1-2-8-21)20(28)26-12-14-27-13-11-25-19(27)18-15-23-9-10-24-18/h3-6,9-11,13,15H,1-2,7-8,12,14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVIXDCAHVZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three primary subunits:

- Cyclopentanecarboxamide core : Functionalized with a 4-chlorophenyl group at the 1-position.

- Ethyl linker : Connects the cyclopentane moiety to the imidazole ring.

- Pyrazin-2-yl-substituted imidazole : A nitrogen-rich heterocycle critical for biological activity.

Retrosynthetic disconnections suggest modular assembly via:

Synthesis of Cyclopentanecarboxylic Acid Intermediate

Friedel-Crafts Acylation of Cyclopentene

A common route involves Friedel-Crafts acylation of cyclopentene with 4-chlorobenzoyl chloride under Lewis acid catalysis. Optimal conditions (Table 1):

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| AlCl₃ | 0–5 | 78 | |

| FeCl₃ | 25 | 65 |

The resultant 1-(4-chlorophenyl)cyclopentanecarbonyl chloride is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 60°C, 2 h).

Preparation of 2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine

Imidazole Ring Construction

Microwave-assisted condensation of 2-aminopyrazine with α-haloketones achieves imidazole cyclization efficiently. For example:

Final Amide Coupling

Carbodiimide-Mediated Coupling

Activation of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with EDC·HCl and HOBt, followed by reaction with the ethylamine intermediate, provides the target compound. Key parameters (Table 2):

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | DIPEA | 24 | 72 |

| DMF | TEA | 12 | 81 |

NMR confirmation: δ 7.85 (d, J = 5.1 Hz, pyrazine-H), 4.21 (t, J = 6.7 Hz, -CH₂NH-).

Optimization Challenges and Solutions

Epimerization During Amide Formation

The cyclopentane stereocenter is prone to racemization above 40°C. Low-temperature protocols (0–10°C) with DIPEA as a mild base mitigate this issue.

Purification Difficulties

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves impurities from incompletely reacted intermediates.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for the microwave-assisted imidazole synthesis step, reducing reaction time from hours to minutes while maintaining 75–80% yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products of these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential use as a therapeutic agent, particularly in the treatment of diseases involving the imidazole ring.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The imidazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison

Key Observations :

- The target compound’s cyclopentane core contrasts with the benzodioxolyl (Compound 4) and piperazine () systems, influencing conformational rigidity and steric effects.

- All compounds share a chlorophenyl group, but its position (para vs.

- The pyrazinyl-imidazole chain in the target compound introduces a distinct hydrogen-bonding profile compared to the hydrazinecarboxamide (Compound 4) or ethylpiperazine () groups.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns () are critical for crystal stability and solubility.

Functional Implications

- Bioactivity : While biological data are absent in the evidence, the chlorophenyl and imidazole motifs are common in pharmaceuticals (e.g., antifungal agents). The pyrazine moiety could enhance solubility or metal-binding capacity.

- Solubility : The cyclopentane core may reduce solubility compared to piperazine derivatives but improve lipid membrane permeability.

Notes

Methodology : Structural comparisons rely on crystallographic data (SHELX software ) and graph-set analysis for H-bonding ().

Limitations : Specific pharmacological or thermodynamic data for the target compound are unavailable; inferences are drawn from structural analogs.

Synthesis Gaps : Detailed synthetic protocols for the target compound require further investigation but may mirror hydrazinecarboxamide or piperazine routes .

Biological Activity

1-(4-chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure

The compound's structure can be broken down into several key components:

- 4-Chlorophenyl group : A chlorinated aromatic ring that may enhance lipophilicity and biological activity.

- Pyrazin-2-yl imidazole : This moiety is often associated with anti-cancer properties due to its ability to interact with biological targets.

- Cyclopentanecarboxamide : This part of the molecule contributes to its overall stability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The following mechanisms have been proposed based on recent studies:

- Inhibition of Cell Proliferation : The compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical and bladder cancer cells. For instance, it has shown IC50 values ranging from 2.87 µM to 3.06 µM, indicating potent growth inhibition compared to standard chemotherapeutic agents like cisplatin (IC50 = 0.24–1.22 µM) .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased early and late apoptotic cell populations. Specifically, at IC50 concentrations, approximately 10.2% of treated cells exhibited early apoptosis, which increased significantly at higher concentrations .

- Target Interaction : The compound may interact with specific molecular targets involved in cell signaling pathways that regulate cell survival and proliferation, although detailed target identification remains an area for further research.

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated against several human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Cervical Cancer (SISO) | 2.87–3.06 | |

| Bladder Cancer (RT-112) | 2.87–3.06 | |

| Other Tumor Lines | Variable |

These results suggest that the compound possesses selective cytotoxicity towards specific tumor types, making it a candidate for further development in targeted cancer therapies.

Case Studies

Recent investigations into the pharmacological profile of this compound have revealed promising results:

- Study on Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited significant antitumor activity in vitro, leading researchers to explore their potential as new anticancer agents .

- Mechanistic Studies : Research has shown that compounds with similar structural features can modulate apoptosis-related pathways, suggesting a common mechanism among related compounds .

Q & A

Basic Question: What are the key synthetic strategies for synthesizing 1-(4-chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the cyclopentanecarboxamide core. Key steps include:

- Cyclopentane ring functionalization : Introducing the 4-chlorophenyl group via nucleophilic substitution or coupling reactions .

- Imidazole-piperazine coupling : Linking the pyrazine-imidazole moiety to the ethyl spacer using alkylation or amidation under controlled pH and temperature .

- Final carboxamide formation : Coupling intermediates via carbodiimide-mediated reactions (e.g., EDC/HOBt) to ensure high yields .

Critical parameters : Solvent choice (e.g., DMF for polar intermediates), reaction time optimization (12–48 hours), and purification via column chromatography .

Basic Question: How is the molecular structure of this compound validated experimentally?

Answer:

Structural validation employs:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 7.8–8.1 ppm) .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrazine and cyclopentane rings .

- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H] at m/z 452.18) .

Basic Question: What physicochemical properties influence this compound's bioavailability?

Answer:

Key properties include:

- LogP : Estimated at ~3.5 (via computational tools), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (<10 µM) due to the chlorophenyl and pyrazine groups; requires DMSO or PEG-based formulations for in vitro assays .

- pKa : The imidazole nitrogen has a pKa of ~6.5, influencing protonation states under physiological conditions .

Basic Question: What biological targets are hypothesized for this compound?

Answer:

Based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidines), potential targets include:

- Kinase inhibitors : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) via pyrazine-imidazole hydrogen bonding .

- GPCR modulation : Chlorophenyl groups may target serotonin or dopamine receptors .

Validation : Requires kinase inhibition assays (IC determination) and receptor-binding studies .

Basic Question: How are in vitro bioactivity assays designed for this compound?

Answer:

Standard protocols include:

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases .

- Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle controls to validate specificity .

Advanced Question: How can synthetic yields be optimized for the pyrazine-imidazole intermediate?

Answer:

Optimization strategies:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in Suzuki-Miyaura reactions .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours at 120°C .

- Purification : Use reverse-phase HPLC to isolate high-purity intermediates (>98%) .

Advanced Question: What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Answer:

SAR studies on chlorophenyl and pyrazine analogs reveal:

- Chlorophenyl substitution : 4-chloro derivatives show 3x higher kinase inhibition than 2- or 3-chloro isomers .

- Imidazole modifications : Replacing pyrazine with pyridine reduces solubility but improves metabolic stability .

- Ethyl spacer length : Shorter spacers (e.g., methyl) decrease potency due to steric hindrance .

Advanced Question: How can contradictory data on in vitro potency vs. in vivo efficacy be resolved?

Answer:

Contradictions often arise from:

- Poor pharmacokinetics : Address via formulation (nanoparticle encapsulation) or prodrug strategies .

- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., imidazole oxidation) .

- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Advanced Question: What computational methods predict binding modes with kinase targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulates interactions with EGFR (PDB: 1M17), highlighting hydrogen bonds between pyrazine and Lys745 .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

- Free energy calculations (MM/GBSA) : Predict ΔG values correlating with experimental IC .

Advanced Question: What strategies improve formulation stability for preclinical studies?

Answer:

- Lyophilization : Stabilize aqueous solutions (e.g., PBS) with trehalose or mannitol .

- Lipid-based carriers : Use liposomes to enhance solubility and reduce plasma protein binding .

- Accelerated stability testing : Monitor degradation under 40°C/75% RH for 4 weeks to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.